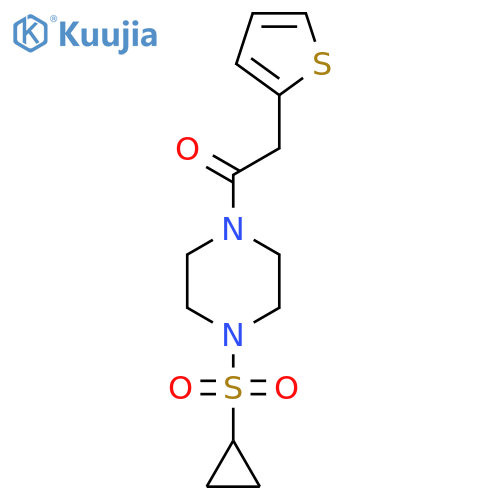Cas no 1219914-98-3 (1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(thiophen-2-yl)ethan-1-one)

1219914-98-3 structure
商品名:1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(thiophen-2-yl)ethan-1-one
1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(thiophen-2-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(thiophen-2-yl)ethan-1-one
- 1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one
- 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
- 1219914-98-3
- VU0527536-1
- SR-01000926043
- 1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-thiophen-2-ylethanone
- SR-01000926043-1
- F5882-5247
- AKOS024526894
-
- インチ: 1S/C13H18N2O3S2/c16-13(10-11-2-1-9-19-11)14-5-7-15(8-6-14)20(17,18)12-3-4-12/h1-2,9,12H,3-8,10H2
- InChIKey: IGVXGGRMEOMKFA-UHFFFAOYSA-N
- ほほえんだ: S(C1CC1)(N1CCN(C(CC2=CC=CS2)=O)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 314.07588479g/mol
- どういたいしつりょう: 314.07588479g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 463
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(thiophen-2-yl)ethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5882-5247-5μmol |
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one |
1219914-98-3 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5882-5247-5mg |
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one |
1219914-98-3 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5882-5247-2mg |
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one |
1219914-98-3 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5882-5247-3mg |
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one |
1219914-98-3 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5882-5247-4mg |
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one |
1219914-98-3 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5882-5247-10μmol |
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one |
1219914-98-3 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5882-5247-20mg |
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one |
1219914-98-3 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5882-5247-25mg |
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one |
1219914-98-3 | 25mg |
$109.0 | 2023-09-09 | ||
| Life Chemicals | F5882-5247-2μmol |
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one |
1219914-98-3 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5882-5247-15mg |
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one |
1219914-98-3 | 15mg |
$89.0 | 2023-09-09 |
1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(thiophen-2-yl)ethan-1-one 関連文献
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
1219914-98-3 (1-4-(cyclopropanesulfonyl)piperazin-1-yl-2-(thiophen-2-yl)ethan-1-one) 関連製品
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量